CPI-455

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CPI 455 是赖氨酸脱甲基酶 5 (KDM5) 家族酶的特定抑制剂。这些酶通过脱甲基化组蛋白上的赖氨酸残基,尤其是在组蛋白 H3 的赖氨酸 4 (H3K4) 上的赖氨酸残基,在基因表达的调节中起着至关重要的作用。 CPI 455 已显示出通过抑制 KDM5 降低耐药性癌细胞存活率的潜力,从而提高 H3K4 三甲基化水平 .

科学研究应用

作用机制

CPI 455 通过特异性抑制 KDM5 家族酶发挥作用。该化合物与酶的活性位点结合,阻止 H3K4 的脱甲基化。这导致 H3K4 三甲基化水平升高,这与活跃的基因转录有关。 CPI 455 对 KDM5 的抑制降低了耐药性癌细胞的存活率,并防止了治疗复发 .

生化分析

Biochemical Properties

This compound is a pan-KDM5 inhibitor with biochemical IC50 values of 10 nM, 3 nM, and 14 nM for KDM5A, KDM5B, and KDM5C, respectively . It shows substantially weaker potency toward KDM4C and KDM7B and no inhibition of KDM2B, KDM3B, or KDM6A . This compound mediates KDM5 inhibition, leading to an increase in global levels of H3K4 trimethylation (H3K4me3) in multiple cell lines . This compound interacts with the demethylase active site of KDM5 enzymes, altering the methylation status of histone H3 lysine 4 (H3K4), which is associated with transcriptional activation .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly in cancer cell lines. It increases global H3K4 trimethylation levels, which is associated with transcriptional activation . In breast cancer cells, this compound treatment alone increased the expression of a small number of genes, whereas combined treatment with DNA-demethylating agents enhanced the expression of hundreds of genes . Additionally, this compound reduces the viability of luminal breast cancer cells and sensitizes them to other treatments . In acute promyelocytic leukemia (APL) cells, this compound treatment led to cell differentiation and retarded growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the demethylase active site of KDM5 enzymes, leading to the inhibition of their activity . This inhibition results in a dose-dependent increase in global H3K4 trimethylation levels in cells . The removal of this compound leads to a rapid reversal of H3K4me3 increases, indicating its direct role in modulating histone methylation . This compound also enhances the biological efficacy of DNA-demethylating agents by broadening existing H3K4me3 peaks and increasing promoter and gene body H3K4me3 occupancy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and efficacy over time. In cisplatin-induced ototoxicity models, this compound treatment markedly declined KDM5A levels and elevated H3K4 trimethylation levels in cochlear hair cells . This compound effectively prevented the death of hair cells and spiral ganglion neurons in both in vitro and in vivo models . The compound’s effects on cellular function, such as reducing reactive oxygen species accumulation and improving mitochondrial membrane potential, were observed over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving mice, dual blockade of B7-H4 and KDM5B with this compound at dosages of 50 mg/kg or 70 mg/kg elicited protective immunity . This compound treatment increased the levels of chemokines CXCL11, CXCL9, and CXCL10 following infection, with maximum levels observed 48 hours after infection . Higher dosages of this compound were associated with increased inflammation in treated mice .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate histone methylation. It specifically targets the demethylase active site of KDM5 enzymes, leading to an increase in global H3K4 trimethylation levels . This modulation of histone methylation affects gene expression and cellular processes, particularly in cancer cells . This compound’s selectivity for KDM5 over other histone demethylases ensures its targeted action in these pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its high affinity for KDM5 enzymes . This compound’s distribution within cells is crucial for its efficacy in modulating histone methylation and influencing gene expression .

Subcellular Localization

This compound’s subcellular localization is primarily within the nucleus, where it interacts with KDM5 enzymes to modulate histone methylation . The compound’s activity is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound’s role in regulating gene expression and cellular processes .

准备方法

合成路线和反应条件

CPI 455 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物在使用色谱技术纯化后获得 .

工业生产方法

CPI 455 的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件,以确保高产率和纯度。 该化合物通常以粉末形式生产,并在低温下储存以保持稳定性 .

化学反应分析

反应类型

CPI 455 主要与 KDM5 酶的活性位点相互作用。它与酶形成复合物,抑制其活性。 该化合物在生理条件下不会发生明显的氧化、还原或取代反应 .

常用试剂和条件

CPI 455 的合成涉及使用二甲基亚砜 (DMSO)、乙醇和磷酸盐缓冲盐水 (PBS) 等试剂。 反应通常在受控温度和 pH 条件下进行,以确保化合物的稳定性 .

形成的主要产物

CPI 455 合成形成的主要产物是该化合物本身,通过色谱纯化获得高纯度。 在优化的反应条件下,没有报道明显的副产物 .

相似化合物的比较

类似化合物

GSK J4: 另一种组蛋白脱甲基酶抑制剂,但具有更广泛的靶标范围,包括 KDM6.

JIB 04: 一种有效的多种 KDM 酶抑制剂,对细胞活力显示出强大的作用.

ML 324: 抑制 KDM4 和 KDM5,用于组合疗法以增强细胞毒作用.

CPI 455 的独特性

CPI 455 对 KDM5 家族,特别是 KDM5A、KDM5B 和 KDM5C 具有高度特异性。它对 KDM5A 的 IC50 值约为 10 纳摩尔,使其成为一种高效的抑制剂。 这种特异性和效力使 CPI 455 成为研究 KDM5 在癌症和其他疾病中的作用的有价值的工具 .

生物活性

CPI-455 is a selective inhibitor of the lysine-specific demethylase 5 (KDM5) family, particularly KDM5A and KDM5B. This compound has garnered significant interest in the field of epigenetics and cancer research due to its ability to modulate gene expression through histone methylation. This article delves into the biological activity of this compound, highlighting its effects on various cellular processes, mechanisms of action, and implications for therapeutic applications.

This compound exerts its biological effects primarily by inhibiting the catalytic activity of KDM5A and KDM5B, enzymes that demethylate histone H3 at lysine 4 (H3K4). This inhibition leads to an accumulation of H3K4 trimethylation, a mark associated with active transcription, thereby influencing gene expression patterns.

Key Findings:

- Astrocytogenesis Induction : In neural stem cells (NSCs), this compound promotes astrocytic differentiation by enhancing H3K4 trimethylation at the glial fibrillary acidic protein (GFAP) promoter. This effect is linked to increased expression of bone morphogenetic protein 2 (BMP2) and activation of signaling pathways such as STAT3 .

- Immune Response Modulation : Inhibition of KDM5A and KDM5B by this compound does not significantly alter levels of endogenous retrovirus (ERV) transcripts in various cell lines, indicating that its effects on immune signaling may be independent of these transcripts. However, it does enhance immune signaling in cells lacking these demethylases .

Neural Stem Cells

This compound has been shown to control NSC fate by promoting astrocytogenesis. The compound increases GFAP transcription and alters histone methylation dynamics, leading to enhanced astrocytic differentiation during NSC development .

Cochlear Hair Cells

In studies involving cochlear explants treated with cisplatin (CP), this compound demonstrated protective effects against CP-induced hair cell loss. The compound reduced apoptosis and mitochondrial reactive oxygen species (ROS) accumulation in hair cells, suggesting a neuroprotective role .

Cancer Cell Lines

This compound has been investigated for its potential in cancer treatment. In prostate cancer models, it alters splicing patterns and affects cell proliferation when combined with other treatments. The compound's ability to modulate alternative splicing suggests a broader impact on gene regulation beyond histone modification .

Case Studies

- Astrocytogenesis in Neural Stem Cells :

- Protection Against Cisplatin-Induced Damage :

Data Summary

属性

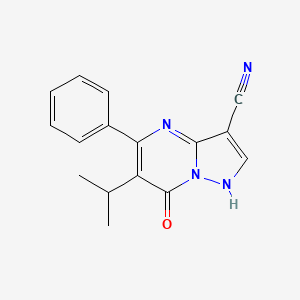

IUPAC Name |

7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21/h3-7,9-10,18H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXRQCOVGLGFIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。